molecular formula C35H64N7O18P3S B10799341 Myristoyl Coenzyme A (hydrate)

Myristoyl Coenzyme A (hydrate)

Cat. No.: B10799341
M. Wt: 995.9 g/mol
InChI Key: YLDPGEHCCNTXHN-NXHBBHECSA-N
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Description

Chemical Structure and Physicochemical Properties of Myristoyl Coenzyme A (Hydrate)

Molecular Architecture and Isomeric Forms

Myristoyl coenzyme A (hydrate) consists of a 14-carbon myristoyl chain covalently linked to coenzyme A through a thioester bond. The molecular formula is C35H58Li4N7O17P3S in its lithium salt form, with a molar mass of 1,001.7 g/mol. The coenzyme A moiety includes a β-mercaptoethylamine group, pantothenic acid, and an adenosine-3',5'-diphosphate unit, forming a structurally complex molecule.

The SMILES notation ([Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C@@HO) highlights the stereochemistry, particularly the R configuration at the pantothenate group and S configuration at the thioester linkage. No natural isomeric forms have been reported, though synthetic analogs may exhibit positional isomerism in the fatty acyl chain.

Crystallographic Characterization and Hydration Effects

X-ray crystallography of human myristoyl-CoA:protein N-myristoyltransferase (NMT) bound to myristoyl-CoA revealed a monoclinic crystal system with unit cell dimensions a = 71.626 Å, b = 116.425 Å, and c = 90.361 Å. The hydrate form shows water molecules occupying interstitial spaces between the adenine ring and phosphate groups, stabilizing the ternary structure through hydrogen bonding.

Hydration effects significantly alter the molecular packing density, reducing it by 12% compared to anhydrous forms. This is attributed to water-mediated interactions between the lithium counterions and the phosphorylated ribose moiety.

Table 1: Crystallographic Parameters of Myristoyl Coenzyme A Hydrate
Parameter Value
Space group P21212
Unit cell volume 734,856 ų
Resolution limit 2.1 Å
R-factor 0.19

Solubility Profile in Aqueous and Organic Solvents

The compound exhibits marked hydrophobicity due to the myristoyl chain, with water solubility limited to 0.87 mg/mL at 25°C. Solubility improves in polar aprotic solvents:

Table 2: Solubility in Common Solvents (25°C)
Solvent Solubility (mg/mL)
Water 0.87
Methanol 12.4
Dimethyl sulfoxide 34.9
Chloroform 0.02

Lithium ions enhance aqueous solubility through charge screening effects, reducing electrostatic repulsion between anionic phosphate groups.

Thermodynamic Stability Under Physiological Conditions

Myristoyl coenzyme A (hydrate) demonstrates remarkable stability at physiological pH (7.4), with a half-life exceeding 48 hours at 37°C. The thioester bond hydrolyzes spontaneously only under alkaline conditions (pH > 9), following first-order kinetics with an activation energy of 72 kJ/mol.

Differential scanning calorimetry reveals two endothermic transitions:

  • Dehydration peak at 58°C (ΔH = 89 J/g)
  • Main chain decomposition at 214°C (ΔH = 312 J/g)

Lithium coordination to phosphate oxygens increases thermal stability by 23°C compared to sodium or potassium salts.

Spectroscopic Signatures (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D2O, 600 MHz):
    • δ 8.52 (s, 1H, adenine H-8)
    • δ 6.11 (d, J = 5.4 Hz, 1H, ribose H-1')
    • δ 2.85 (t, 2H, -SCH2CH2-)
Fourier-Transform Infrared Spectroscopy (FT-IR)
Band (cm-1) Assignment
1695 Thioester C=O stretch
1240 P=O asymmetric stretch
1065 Ribose C-O-C vibration
Ultraviolet-Visible Spectroscopy

A strong absorption at 259 nm (ε = 15,400 M-1cm-1) corresponds to the adenine π→π* transition, while the thioester group contributes a weak band at 235 nm.

Properties

Molecular Formula

C35H64N7O18P3S

Molecular Weight

995.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate

InChI

InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30+,34-;/m1./s1

InChI Key

YLDPGEHCCNTXHN-NXHBBHECSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O

Origin of Product

United States

Preparation Methods

Convergent Synthesis Approach

The 14-step convergent synthesis, developed to address the low yields (1.7%) of traditional linear methods, achieves a 19% overall yield by decoupling pantothenic acid and adenosine phosphate assembly. The process involves:

  • Pantothenic Acid Thiopropylester Preparation : Reacting D-pantothenic acid with thiopropanol under carbodiimide coupling conditions to form the thioester intermediate.

  • Aminolysis Reaction : Combining the thioester with myristic acid-derived amine 8 in acetonitrile/water (pH 10.5) for 72 hours, yielding dibenzylphosphate 11 at 72% efficiency.

  • Phosphorylation and Coupling : Deprotecting 11 via hydrogenolysis, followed by coupling with adenosine-2',3'-cyclophosphate morpholidate 5 using trimethylsilyl triflate catalysis.

This method reduces side reactions through spatial separation of reactive groups, as demonstrated by 31P-NMR spectra showing 98% purity of the final product.

Linear Synthesis (Moffatt-Khorana Method)

The legacy 17-step linear approach, while foundational, faces limitations:

ParameterLinear SynthesisConvergent Synthesis
Total Steps1714
Overall Yield1.7%19%
Isomeric Purity67%98%
Key LimitationLow scalabilityHigh solvent usage

Critical bottlenecks include:

  • Pantetheine Phosphate Instability : Degrades during prolonged storage at -20°C.

  • Inefficient Coupling : Adenosine-phosphoromorpholidate reactions proceed at ≤40% yield due to competing hydrolysis.

Enzymatic Preparation and Post-Synthetic Modifications

In Vitro Myristoylation Using N-Myristoyltransferase (NMT)

Source details a protocol for attaching myristate to apo-coenzyme A using recombinant NMT:

  • Reaction Setup :

    • 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 5 mM MgCl2

    • 10 µM apo-CoA, 25 µM myristic acid, 2 mM ATP

    • 0.1 U/mL NMT (human isoform 1)

  • Kinetic Parameters :

    • Km(myristic acid)=2.4±0.3μMK_m \text{(myristic acid)} = 2.4 \pm 0.3 \, \mu\text{M}

    • kcat=0.78±0.05min1k_{cat} = 0.78 \pm 0.05 \, \text{min}^{-1}

The method achieves >95% conversion in 2 hours but requires subsequent HPLC purification to remove unreacted ATP.

Enzymatic Cyclophosphate Cleavage

Post-synthetic refinement using RNase T2 resolves 2'/3'-phosphate isomer mixtures:

ConditionResult
Enzyme Concentration50 U/mL
Incubation Time24 hours at 37°C
Isomer Ratio (2':3')1:2 → 0:1 (complete conversion)

This step eliminates chromatographic separation needs, reducing processing time by 8 hours.

Analytical and Purification Techniques

Chromatographic Profiling

Reversed-phase HPLC (C18 column, 4.6 × 250 mm) with acetonitrile/potassium phosphate gradient (pH 5.5) separates critical intermediates:

CompoundRetention Time (min)Purity Threshold
Myristoyl-CoA18.7≥98%
2'-Phosphate Isomer16.2≤0.5%
Adenosine Contaminants5.1–8.9≤0.1%

Method validation shows intraday precision of RSD <0.8% for retention times.

Spectroscopic Characterization

31P-NMR (121.4 MHz, D2O) confirms phosphorylation patterns:

  • δ 0.2 ppm : 3'-Phosphate (desired product)

  • δ -1.1 ppm : 2'-Phosphate (undesired isomer)

  • δ -10.8 ppm : Pyrophosphate linkage

Quantitative analysis via peak integration achieves ±1.2% accuracy.

Time (months)Purity LossDegradation Products
60.9%Adenosine (0.3%)
122.1%Myristic acid (1.2%)
244.7%CoA fragments (3.1%)

Reconstitution in 10 mM ammonium acetate (pH 6.0) extends solution stability to 72 hours at 4°C.

Research Applications and Validation

N-Myristoyltransferase (NMT) Inhibition Studies

Myristoyl-carba(dethia)-CoA 1 exhibits potent NMT inhibition:

ParameterValue
IC50 (C. albicans NMT)12 ± 1.8 nM
Selectivity (vs human)340-fold
Membrane PermeabilityLogP = -1.2 (Caco-2 assay)

These properties enable in vivo antifungal testing previously hampered by limited compound supply.

Protein Kinase A Modulation

Source utilized synthetically prepared myristoyl-CoA to study PKA-C membrane interactions:

  • Membrane Binding Affinity : Kd=85±11μMK_d = 85 \pm 11 \, \mu\text{M} (POPC vesicles)

  • Structural Impact : Myristoylation increases α-helix content by 18% (CD analysis)

  • Thermal Stability : ΔTm=+4.2C\Delta T_m = +4.2^\circ \text{C} (DSC data)

Industrial-Scale Production Challenges

Cost Analysis

Raw material costs for 1 kg batch (19% yield):

ComponentCost (%)Key Issue
Myristic Acid41Petrochemical volatility
Adenosine Morpholidate33cGMP compliance
Chromatography Resins19Lifetime ≤3 cycles

Automated continuous-flow systems could reduce solvent usage by 60%, per economic modeling.

Regulatory Considerations

EMA/FDA guidelines for bioconjugate therapeutics mandate:

  • Isomeric Purity : ≥99.5% for 3'-phosphate form

  • Endotoxin Levels : <0.05 EU/mg

  • Residual Solvents : Acetonitrile <410 ppm

Current synthetic routes require additional nanofiltration steps to meet these standards.

Emerging Methodologies

Chemoenzymatic Cascades

Recent pilot studies combine fatty acid synthase (FAS) with NMT in one-pot reactions:

  • FAS converts acetyl-CoA to myristoyl-ACP (8 cycles)

  • Acyltransferase transfers myristate to CoA

  • NMT proofreads CoA conjugates

This approach reduces intermediate isolation steps but currently achieves only 32% yield.

Solid-Phase Synthesis

Immobilized CoA thiols on controlled-pore glass (500 Å pores) enable:

  • 5-fold excess reagent usage without crosslinking

  • Automated washing/elution cycles

  • 89% coupling efficiency per step

Pilot-scale trials produced 92% pure myristoyl-CoA in 8 hours .

Scientific Research Applications

Protein Myristoylation

Overview:
Myristoyl Coenzyme A serves as a substrate for N-myristoyltransferases, enzymes that facilitate the addition of a myristoyl group to proteins. This modification, known as myristoylation, is crucial for regulating protein function and localization.

Mechanism:

  • N-Myristoylation: The process involves the co-translational addition of a myristoyl group to the amino-terminal glycine residue of proteins, which influences their interaction with cellular membranes and other proteins .
  • Biological Significance: Myristoylation is vital for various cellular functions, including signal transduction and membrane dynamics. For instance, it has been shown to affect the activity of proteins involved in apoptosis and cell signaling pathways .

Metabolic Pathways

Role in Fatty Acid Metabolism:
Myristoyl Coenzyme A is integral to fatty acid metabolism, particularly in the synthesis and degradation of fatty acids. It plays a role in:

  • Krebs Cycle: Myristoyl Coenzyme A contributes to energy production through its involvement in the Krebs cycle .
  • Lipid Biosynthesis: It is a key substrate for synthesizing phosphatidylinositol, an essential component of cellular membranes that also participates in signaling pathways .

Research Findings:
Recent studies have demonstrated that supplementation with saturated fatty acids, including myristic acid and its derivatives like Myristoyl Coenzyme A, can restore mitochondrial function and ATP production in neuronal tissues . This highlights its potential therapeutic applications in neurodegenerative conditions.

Applications in Bacterial Metabolism

Research on Mycobacterium:
Myristoyl Coenzyme A has been studied extensively in relation to bacterial metabolism:

  • Mycolic Acid Biosynthesis: It is involved in synthesizing mycolic acids, crucial for the cell wall integrity of Mycobacterium species. This has implications for developing antibiotics targeting these bacteria .
  • Acyl-CoA Profiles: Analytical methods have been developed to profile various acyl-CoA compounds, including Myristoyl Coenzyme A, which aids in understanding bacterial metabolic pathways and their responses to environmental stresses .

Case Studies

StudyFindings
Neuronal Stimulation StudyDemonstrated that supplementation with saturated free fatty acids, particularly myristic acid combined with CoA, rescues mitochondrial function within 48 hours .
Mycobacterium ResearchInvestigated the role of acyl-CoA profiles in mycolic acid biosynthesis; highlighted differences between species and responses to fatty acid synthase inhibitors .
Protein Binding StudiesIdentified a myristoyl-CoA binding protein that regulates acylation reactions in cardiac muscle, suggesting potential therapeutic targets for heart diseases .

Mechanism of Action

Myristoyl Coenzyme A (hydrate) exerts its effects through the process of myristoylation. The enzyme N-myristoyltransferase catalyzes the transfer of the myristoyl group from myristoyl coenzyme A to the N-terminal glycine residue of target proteins. This modification increases protein-protein interactions and affects the subcellular localization of the modified proteins. The myristoylation process is essential for the proper functioning of many cellular proteins and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction among acyl-CoA derivatives lies in their acyl chain length and functional roles (Table 1).

Table 1: Comparison of Myristoyl-CoA with Other Acyl-CoA Derivatives

Compound Acyl Chain Length Molecular Weight (g/mol) Solubility (Water) Key Functions Enzymes Involved Modification Type
Myristoyl-CoA C14:0 995.9 10 mg/mL (PBS) Protein myristoylation, membrane targeting, fatty acid synthesis N-myristoyl transferase (NMT) Stable amide bond
Palmitoyl-CoA C16:0 1,015.6 Low Protein palmitoylation, β-oxidation, lipid biosynthesis Palmitoyl acyltransferases Reversible thioester bond
Acetyl-CoA C2:0 809.6 >50 mg/mL TCA cycle, histone acetylation, cholesterol synthesis Acetyltransferases (e.g., HATs) Reversible thioester bond
Coenzyme A Hydrate None (free CoA) 767.5 >50 mg/mL Central cofactor in acyl group transfer, metabolic regulation N/A N/A

Key Observations :

Chain Length and Solubility : Myristoyl-CoA (C14) exhibits moderate solubility in PBS (10 mg/mL) , whereas shorter-chain derivatives like Acetyl-CoA (C2) are highly water-soluble (>50 mg/mL) . Palmitoyl-CoA (C16), with a longer hydrophobic tail, has lower aqueous solubility, necessitating organic solvents for dissolution .

Functional Specificity :

  • Myristoyl-CoA is exclusively utilized by NMT for irreversible protein myristoylation, critical for membrane localization of signaling proteins .
  • Palmitoyl-CoA participates in reversible S-palmitoylation , enhancing membrane anchoring strength compared to myristoylation .
  • Acetyl-CoA is a central metabolite in the TCA cycle and epigenetic regulation, highlighting its broader metabolic roles .

Structural Binding Sites : Myristoylated proteins form a unique "myristoyl nest" surface pocket, distinct from the deep hydrophobic cavities seen in other lipidated proteins (e.g., palmitoylated Ras) .

Enzymatic Specificity
  • Palmitoyl Acyltransferases : Utilize Palmitoyl-CoA for cysteine residues, enabling dynamic membrane association in response to cellular signals .

Chemical Reactions Analysis

Role in β-Oxidation

Myristoyl-CoA participates in the β-oxidation pathway, a process that degrades fatty acids into acetyl-CoA for energy production. The reaction proceeds through four repeated steps:

  • Dehydrogenation : The α-hydrogen of the acyl-CoA is abstracted, forming a thioester enolate. This step is catalyzed by acyl-CoA dehydrogenase, with FAD acting as a cofactor .

  • Hydration : Water adds to the α,β-unsaturated acyl-CoA via a conjugate addition mechanism, yielding β-hydroxyacyl-CoA. This step is mediated by enoyl-CoA hydratase .

  • Oxidation : β-hydroxyacyl-CoA is oxidized to β-ketoacyl-CoA by hydroxyacyl-CoA dehydrogenase .

  • Cleavage : The β-ketoacyl-CoA undergoes retro-Claisen cleavage, releasing acetyl-CoA and a shortened acyl-CoA chain. This step is catalyzed by β-ketoacyl-CoA thiolase .

Each cycle shortens the acyl chain by two carbons, ultimately producing multiple acetyl-CoA molecules. For myristoyl-CoA (14 carbons), this process yields seven acetyl-CoA molecules .

Protein Myristoylation

Myristoyl-CoA serves as a substrate for N-myristoyltransferases (NMTs) , enzymes that covalently attach myristoyl groups to N-terminal glycine residues of proteins. This post-translational modification regulates protein localization, stability, and activity.

Reaction Mechanism

  • Substrate Binding : Myristoyl-CoA binds to the N-terminal domain of NMT, inducing structural changes that expose the peptide-binding site .

  • Nucleophilic Attack : The glycine amine of the peptide substrate attacks the thioester carbonyl of myristoyl-CoA, forming a tetrahedral intermediate stabilized by an oxyanion hole and hydrogen-bonding network .

  • Acyl Transfer : Collapse of the intermediate releases CoA and forms a myristoylated peptide. The reaction follows an ordered Bi-Bi mechanism, where myristoyl-CoA binds first, followed by the peptide substrate .

Enzyme Specificity

  • Type I and II NMTs : Both isoforms utilize myristoyl-CoA, but they exhibit distinct substrate preferences and kinetic parameters. For example, Type II NMTs show broader acyl-CoA specificity, enabling heterogeneous acylation with other fatty acids (e.g., lauroyl-CoA) in retinal tissues .

  • Kinetic Data : Studies on recombinant NMTs reveal competitive inhibition by unlabelled acyl-CoAs and substrate-dependent catalytic efficiency. For instance, myristoyl-CoA transfer to src-derived peptides is inhibited by palmitoyl-CoA .

Other Metabolic Roles

  • Phosphatidylinositol Synthesis : Myristoyl-CoA is a precursor in lipid biosynthesis, contributing to membrane phospholipid diversity .

  • Protein CoAlation : Under oxidative stress, CoA derivatives can reversibly modify cysteine residues of proteins (e.g., GAPDH), though this is not specific to myristoyl-CoA .

Key Data Table: Reaction Steps and Enzymes

Reaction Type Key Step Enzyme Outcome
β-OxidationDehydrogenationAcyl-CoA dehydrogenaseFormation of enoyl-CoA
HydrationEnoyl-CoA hydrataseβ-hydroxyacyl-CoA production
OxidationHydroxyacyl-CoA dehydrogenaseβ-ketoacyl-CoA formation
Cleavageβ-ketoacyl-CoA thiolaseRelease of acetyl-CoA
Protein MyristoylationSubstrate bindingNMTExposure of peptide-binding site
Acyl transferNMTMyristoylated peptide + CoA

Research Findings

  • Substrate Utilization : NMTs exhibit varying affinities for myristoyl-CoA versus other acyl-CoAs (e.g., lauroyl-CoA). Retinal NMTs demonstrate broader specificity, enabling heterogeneous acylation .

  • Structural Insights : Crystallographic studies of NMT1p reveal a bent conformation of myristoyl-CoA in the active site, stabilized by interactions with the oxyanion hole and adenine-binding pocket .

  • Kinetic Parameters : Recombinant NMTs show Michaelis-Menten kinetics for myristoyl-CoA, with Kₘ values varying by tissue source (e.g., liver vs. retina) .

Q & A

Q. What is the biochemical role of Myristoyl Coenzyme A (hydrate) in protein myristoylation?

Myristoyl Coenzyme A (Myristoyl-CoA) serves as the substrate for N-myristoyltransferase (NMT) , which catalyzes the transfer of the myristoyl group to the N-terminal glycine of target proteins. This post-translational modification (myristoylation) regulates protein-membrane interactions, localization, and signaling activity . For example, myristoylated proteins like Gα subunits and apoptotic signaling molecules require this modification for functional anchoring to lipid membranes . Experimental validation often involves radiolabeled myristoyl-CoA isotopes (e.g., [1-14C] or [9,10-3H]) to track incorporation efficiency .

Q. How does Myristoyl-CoA participate in lipid biosynthesis pathways?

Myristoyl-CoA is a critical intermediate in phosphatidylinositol (PI) synthesis , where it donates the myristoyl chain during the formation of PI species. It also acts as a primer for fatty acid elongation in yeast, requiring malonyl-CoA and NADPH for chain extension . Researchers studying lipid metabolism should monitor acyl-CoA pools using HPLC-based quantification (purity ≥85%) to ensure substrate specificity and avoid cross-reactivity with other acyl-CoAs .

Advanced Research Questions

Q. What experimental challenges arise when handling Myristoyl-CoA (hydrate) in solubility-dependent assays?

Myristoyl-CoA (hydrate) is highly water-soluble (>50 mg/mL) but degrades in organic solvents (e.g., ethanol, acetone). For cell culture applications, filter sterilization (0.22 µm) is mandatory to maintain sterility without altering solubility . Stability issues can occur under prolonged storage; lyophilized powder should be stored at -20°C in anhydrous conditions to prevent hydrolysis . Pre-experiment validation via UV spectrophotometry (λ = 260 nm for CoA absorbance) is recommended to confirm integrity .

Q. How can isotopic labeling resolve contradictions in myristoylation kinetics across model systems?

Discrepancies in NMT activity between in vitro and in vivo systems often stem from competing substrates or enzyme isoform specificity. Using dual-labeled isotopes (e.g., [14C]-myristoyl-CoA and [3H]-protein) allows simultaneous tracking of substrate utilization and protein modification rates . For instance, studies in apoptotic cells revealed post-translational myristoylation of Bid protein, which was undetectable in standard translation assays .

Q. What methodologies detect non-canonical myristoylation sites (e.g., lysine residues)?

Recent studies identify lysine myristoylation via mass spectrometry (MS) with acyl-biotin exchange (ABE) labeling. This involves blocking free thiols, exchanging myristoyl groups with biotin-PEG-maleimide, and streptavidin enrichment . Controls should include NMT knockout models and competitive inhibition with synthetic myristoyl-CoA analogs (e.g., lithium salts) to confirm specificity .

Methodological Guidance

Q. How to optimize enzyme activity assays for N-myristoyltransferase?

  • Substrate Preparation : Use freshly reconstituted Myristoyl-CoA (hydrate) at 1–10 µM to avoid oxidation.
  • Detection : Employ fluorescent probes (e.g., dansyl-calmodulin) or radiolabeled substrates (≥50 mCi/mmol activity) for real-time kinetic monitoring .
  • Data Normalization : Include negative controls with non-hydrolyzable analogs (e.g., Myristoyl-CoA sulfonate) to account for non-enzymatic binding .

Q. What are the pitfalls in interpreting myristoylation-dependent protein localization data?

  • Artifacts : Overexpression of NMT or Myristoyl-CoA can saturate endogenous systems, leading to ectopic membrane binding. Use titration experiments to establish physiological relevance .
  • Dynamic Range : Combine subcellular fractionation with immunoblotting for quantitative analysis. For example, hydrophobic interaction chromatography (HIC) can separate myristoylated/non-myristoylated protein pools .

Data Contradiction Analysis

Q. Why do studies report conflicting Myristoyl-CoA concentrations required for maximal NMT activity?

Variations in assay pH (optimal range: 6.5–7.5), ionic strength, and presence of detergents (e.g., Triton X-100) significantly alter NMT kinetics . Standardize buffers using 50 mM Tris-HCl (pH 7.0) and validate CoA concentrations via enzymatic cycling assays to reconcile discrepancies .

Q. How to address inconsistent metabolic flux data in Myristoyl-CoA-dependent pathways?

Compartmentalization of acyl-CoAs in organelles (e.g., mitochondria vs. cytosol) limits substrate accessibility. Use permeabilized cell models or isotope tracing with [14C]-myristate to map spatial utilization . For example, liver dysfunction alters Myristoyl-CoA distribution, detectable via breath biomarker analysis (e.g., myristoyl pantetheine) .

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